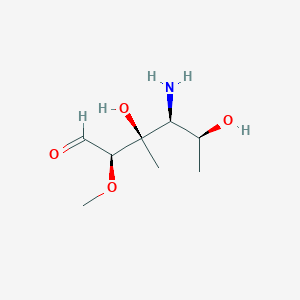

Kansosamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO4 |

|---|---|

Molecular Weight |

191.22 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-4-amino-3,5-dihydroxy-2-methoxy-3-methylhexanal |

InChI |

InChI=1S/C8H17NO4/c1-5(11)7(9)8(2,12)6(4-10)13-3/h4-7,11-12H,9H2,1-3H3/t5-,6-,7-,8-/m0/s1 |

InChI Key |

VYVWNADPXPVZPS-XAMCCFCMSA-N |

SMILES |

CC(C(C(C)(C(C=O)OC)O)N)O |

Isomeric SMILES |

C[C@@H]([C@@H]([C@](C)([C@H](C=O)OC)O)N)O |

Canonical SMILES |

CC(C(C(C)(C(C=O)OC)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of Sweet Diversity: A Technical Guide to the Biosynthetic Pathways of Branched-Chain Amino Sugars in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinomycetes are a phylum of Gram-positive bacteria renowned for their unparalleled capacity to produce a vast array of secondary metabolites with profound clinical significance.[1] A critical component of many of these bioactive compounds, including numerous antibiotics, are unusual sugars, particularly branched-chain amino sugars. These sugar moieties are often integral to the molecule's mechanism of action and pharmacological properties. Understanding the intricate biosynthetic pathways that construct these unique carbohydrates is paramount for the rational design of novel therapeutics and the bioengineering of strains with enhanced production capabilities. This in-depth technical guide provides a comprehensive exploration of the core biosynthetic pathways of branched-chain amino sugars in actinomycetes, offering field-proven insights into the key enzymatic transformations, the underlying genetic architecture, and the experimental methodologies employed to elucidate and engineer these complex systems.

Introduction: The Significance of Glycodiversity in Natural Products

The structural and functional diversity of natural products derived from actinomycetes is a cornerstone of modern medicine.[2] A significant contributor to this diversity is the array of unusual sugar molecules that are often appended to aglycone scaffolds. Among these, branched-chain amino sugars represent a fascinating class of carbohydrates characterized by the presence of a branched carbon skeleton and an amino group. These moieties are not merely decorative appendages; they are frequently crucial for the biological activity of the parent molecule.

For instance, the desosamine sugar in the macrolide antibiotic erythromycin is essential for its antibacterial activity, as it facilitates binding to the bacterial ribosome.[3][4] Similarly, the L-noviose sugar of novobiocin is critical for its interaction with the target enzyme, DNA gyrase.[5] The biosynthesis of these sugars involves a series of elegant and highly specific enzymatic reactions that diverge from central carbohydrate metabolism. This guide will dissect these pathways, providing a foundational understanding for researchers seeking to harness this biosynthetic machinery for drug discovery and development.

The Core Biosynthetic Blueprint: From a Simple Hexose to a Complex Amino Sugar

The biosynthesis of branched-chain amino sugars in actinomycetes generally follows a conserved, yet adaptable, blueprint that begins with a common precursor, typically a nucleoside diphosphate (NDP)-activated glucose, such as dTDP-glucose or UDP-glucose.[6] The pathway can be conceptually divided into several key stages:

-

Activation of the Glucose Donor: The journey begins with the activation of glucose-1-phosphate by a nucleotidyltransferase, which attaches a nucleoside diphosphate (NDP) moiety, most commonly dTDP. This "tag" primes the sugar for subsequent enzymatic modifications.[6]

-

Modification of the Sugar Scaffold: A cascade of enzymes then acts upon the NDP-sugar intermediate to tailor its structure. These modifications include:

-

Dehydration: Catalyzed by NDP-glucose 4,6-dehydratases, this step removes a water molecule and introduces a keto group, a critical branch point in many pathways.[7]

-

Amination: Aminotransferases introduce an amino group, a defining feature of amino sugars.[8]

-

Methylation: S-adenosyl-L-methionine (SAM)-dependent methyltransferases add methyl groups to create the characteristic branched-chain structure.[5]

-

Epimerization and Reduction: Epimerases and reductases further modify the stereochemistry and oxidation state of the sugar.[9]

-

-

Glycosylation: Finally, a glycosyltransferase attaches the fully formed branched-chain amino sugar to an aglycone scaffold, completing the biosynthesis of the natural product.[10]

This modular nature of the biosynthetic pathway allows for the generation of a remarkable diversity of sugar structures from a limited set of starting materials and enzymatic reactions.

Illuminating the Pathways: Key Experimental Methodologies

Elucidating the intricate steps of branched-chain amino sugar biosynthesis requires a multi-faceted experimental approach. The following section details core, field-proven protocols that are central to this area of research.

Gene Cluster Identification and Functional Analysis

The genes encoding the enzymes for a specific biosynthetic pathway are almost invariably clustered together on the actinomycete chromosome.[11] Identifying and characterizing these biosynthetic gene clusters (BGCs) is the first step in understanding the pathway.

Modern genome sequencing has revealed that actinomycetes possess a vast, often untapped, potential for producing secondary metabolites.[12] Several powerful bioinformatics tools are available to identify putative BGCs within genomic data.

-

antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A widely used web server and standalone tool for the automatic identification, annotation, and analysis of secondary metabolite BGCs.[13]

-

PRISM (Prediction of Natural Product Structures): This tool predicts the chemical structure of the natural product encoded by a BGC.[14]

-

BAGEL: Specializes in the identification of ribosomally synthesized and post-translationally modified peptides (RiPPs), but is also useful for identifying other BGC types.[15]

These tools leverage hidden Markov models and profile hidden Markov models to identify key biosynthetic genes, such as those encoding polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and enzymes involved in sugar modification.

To definitively link a gene to a specific biosynthetic step, targeted gene inactivation is essential. The CRISPR-Cas9 system has emerged as a highly efficient and precise tool for genome editing in Streptomyces and other actinomycetes.[11][16][17]

Protocol: CRISPR-Cas9 Mediated Gene Deletion in Streptomyces [11]

-

Design of the Guide RNA (gRNA):

-

Identify a 20-nucleotide target sequence within the gene of interest that is immediately upstream of a protospacer adjacent motif (PAM), typically 'NGG'.

-

Utilize online tools to design gRNAs and assess potential off-target effects.

-

-

Construction of the CRISPR-Cas9 Plasmid:

-

Clone the designed gRNA sequence into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).

-

Clone ~1 kb homology arms flanking the target gene into the same vector to serve as a repair template for homologous recombination.

-

-

Transformation into Streptomyces:

-

Introduce the final CRISPR-Cas9 construct into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).

-

Transfer the plasmid from E. coli to the target Streptomyces strain via intergeneric conjugation.

-

-

Selection and Curing:

-

Select for exconjugants on appropriate antibiotic-containing media.

-

Cure the temperature-sensitive CRISPR-Cas9 plasmid by incubating at a non-permissive temperature (e.g., 37°C).

-

-

Verification of Deletion:

-

Confirm the gene deletion by PCR using primers flanking the target region and by Sanger sequencing.

-

The resulting mutant strain can then be analyzed for the loss or alteration of the secondary metabolite of interest, thereby confirming the function of the deleted gene.

Heterologous Expression: Reconstituting Pathways in a Tractable Host

Often, the native actinomycete producer is slow-growing or genetically intractable. Heterologous expression of the entire BGC in a well-characterized host, such as Streptomyces coelicolor or even E. coli, provides a powerful alternative for pathway elucidation and engineering.[2][5][18]

Protocol: Heterologous Expression of a Streptomyces BGC in E. coli [19]

-

Cloning the BGC:

-

Amplify the entire BGC from the native producer's genomic DNA using high-fidelity PCR. Due to the large size of many BGCs, this may require cloning multiple overlapping fragments.

-

Assemble the BGC into a suitable E. coli expression vector, often a low-copy plasmid with an inducible promoter.

-

-

Transformation into an Expression Host:

-

Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

-

-

Optimization of Expression Conditions:

-

Induce gene expression with the appropriate inducer (e.g., IPTG).

-

Optimize culture conditions, including temperature, induction time, and media composition, to maximize product yield.

-

-

Metabolite Extraction and Analysis:

-

Extract the secondary metabolites from the culture broth and/or cell pellet using an appropriate organic solvent.

-

Analyze the extracts by HPLC-MS to identify the heterologously produced compound.

-

In Vitro Characterization of Biosynthetic Enzymes

To understand the precise function and substrate specificity of individual enzymes, in vitro biochemical assays are indispensable. This typically involves overexpressing and purifying the enzyme of interest and then incubating it with its predicted substrate.

Protocol: Expression, Purification, and Assay of a TDP-glucose 4,6-dehydratase [20]

-

Cloning and Expression:

-

Clone the gene encoding the TDP-glucose 4,6-dehydratase into an E. coli expression vector, often with an N- or C-terminal affinity tag (e.g., His6-tag) for purification.

-

Transform the plasmid into an E. coli expression strain and induce protein expression.

-

-

Protein Purification:

-

Lyse the E. coli cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose for His6-tagged proteins).

-

Further purify the protein by size-exclusion chromatography to obtain a homogenous sample.

-

-

Enzymatic Assay:

-

Prepare a reaction mixture containing the purified enzyme, its substrate (TDP-glucose), and the required cofactor (NAD+).

-

Incubate the reaction at an optimal temperature and pH.

-

Monitor the reaction progress by observing the formation of the product, TDP-4-keto-6-deoxy-D-glucose, using techniques such as HPLC or mass spectrometry.

-

Table 1: Key Enzymes in Branched-Chain Amino Sugar Biosynthesis and Their Functions

| Enzyme Class | Function | Example |

| Nucleotidyltransferase | Activates the sugar donor | NovV in novobiocin biosynthesis |

| NDP-glucose 4,6-dehydratase | Catalyzes the first committed step in deoxysugar formation | RmlB |

| Aminotransferase | Introduces an amino group | DesI in desosamine biosynthesis |

| Methyltransferase | Adds methyl branches | NovU in novobiocin biosynthesis |

| Epimerase/Isomerase | Modifies stereochemistry | NovW in novobiocin biosynthesis |

| Reductase | Reduces keto groups to hydroxyls | GerKI |

| Glycosyltransferase | Attaches the sugar to the aglycone | DesVII in pikromycin biosynthesis |

Structural Elucidation of Novel Sugars

The identification of novel branched-chain amino sugars requires rigorous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques employed for this purpose.

-

NMR Spectroscopy: Provides detailed information about the connectivity and stereochemistry of the sugar molecule. One- and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to assign all proton and carbon signals and to determine the relative configuration of chiral centers.[21][22][23]

-

Mass Spectrometry: Determines the molecular weight of the sugar and provides information about its fragmentation pattern, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.[6][24]

Visualizing the Pathways: A DOT Language Representation

The following diagrams, generated using Graphviz (DOT language), illustrate the general biosynthetic pathway for a branched-chain amino sugar and a typical experimental workflow for gene function analysis.

Caption: Generalized biosynthetic pathway for a branched-chain amino sugar.

Caption: Experimental workflow for determining gene function in a biosynthetic pathway.

Regulatory Networks: Orchestrating Sugar Biosynthesis

The production of branched-chain amino sugars, as part of secondary metabolism, is tightly regulated. This regulation occurs at multiple levels, from pathway-specific regulators encoded within the BGC to global regulators that respond to nutritional cues and developmental signals.[19] Understanding these regulatory networks is crucial for optimizing the production of valuable natural products.

-

Streptomyces Antibiotic Regulatory Proteins (SARPs): This family of transcriptional activators is often found within BGCs and plays a key role in turning on the expression of the biosynthetic genes.[25]

-

Two-Component Systems: These systems, consisting of a sensor kinase and a response regulator, allow the cell to sense and respond to environmental signals, often modulating secondary metabolism.

-

Feedback Inhibition: The final product of a pathway can inhibit the activity of an early enzyme in the pathway, providing a mechanism for self-regulation.

Future Perspectives: Engineering Glycodiversity

The knowledge of branched-chain amino sugar biosynthetic pathways opens up exciting avenues for metabolic engineering and synthetic biology. By manipulating the genes and enzymes involved, it is possible to:

-

Enhance the production of existing natural products: Overexpression of positive regulators or rate-limiting enzymes can lead to increased titers.[26][27]

-

Generate novel "unnatural" natural products: By introducing genes from different pathways or by using engineered enzymes with altered substrate specificities, it is possible to create novel glycosylated compounds with potentially improved therapeutic properties.

-

Produce rare sugars for various applications: The enzymes from these pathways can be used as biocatalysts for the synthesis of rare and valuable sugars.

Conclusion

The biosynthetic pathways of branched-chain amino sugars in actinomycetes are a testament to the remarkable chemical ingenuity of these microorganisms. A deep understanding of the enzymatic logic and genetic organization of these pathways, gained through the application of the powerful experimental techniques outlined in this guide, is essential for the continued discovery and development of novel, life-saving therapeutics. As we continue to unravel the complexities of these "sweet" biosynthetic routes, the potential for engineering glycodiversity to address pressing medical needs will undoubtedly continue to grow.

References

-

ActinoBase. Heterologous expression of gene clusters. [Link]

- Eustáquio, A. S., Gust, B., Galm, U., Li, S. M., Chater, K. F., & Heide, L. (2005). Heterologous expression of novobiocin and clorobiocin biosynthetic gene clusters. Applied and Environmental Microbiology, 71(5), 2452–2459.

- Gomez-Escribano, J. P., & Bibb, M. J. (2011). Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters. Microbial Biotechnology, 4(2), 207-215.

-

Heterologous protein expression in E. coli V.2. (2019). Protocols.io. [Link]

- Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review. (2025). Frontiers in Microbiology.

- Zaburannyi, N., et al. (2014). Insights into naturally minimised Streptomyces albus J1074 genome. BMC Genomics, 15, 97.

- Cobb, R. E., Wang, Y., & Zhao, H. (2015). CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters. ACS Synthetic Biology, 4(9), 1010-1016.

- Melançon, C. E., 3rd, & Liu, H. W. (2000). Characterization of enzymatic processes by rapid mix-quench mass spectrometry: the case of dTDP-glucose 4,6-dehydratase. Biochemistry, 39(45), 13993–14001.

- Borisova, S. A., & Liu, H. W. (2010).

- Witte, K., & Wanner, B. L. (2010). Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs. Journal of Biological Chemistry, 285(49), 38637-38646.

- Burgie, E. S., & Holden, H. M. (2007). Molecular architecture of DesI: a key enzyme in the biosynthesis of desosamine. Biochemistry, 46(31), 8999–9006.

-

ActinoBase. CRISPR/Cas9-mediated genome editing. (2023). [Link]

- Medema, M. H., Blin, K., Cimermancic, P., de Jager, V., Zakrzewski, P., Fischbach, M. A., Weber, T., Takano, E., & Breitling, R. (2011). antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genomes. Nucleic Acids Research, 39(Web Server issue), W339–W346.

-

Proteopedia. DTDP-glucose 4,6-dehydratase. [Link]

- Olano, C., Lombó, F., Méndez, C., & Salas, J. A. (2008). Improving production of bioactive secondary metabolites in actinomycetes by metabolic engineering. Metabolic Engineering, 10(5), 281–292.

- Site-Directed Mutagenesis.

- Sattler, I., Gräfe, U., & Zeeck, A. (1996). Studies of precursor-directed biosynthesis with Streptomyces sp. Part 1. Isolation of manumycin analogues by feeding of aminobenzoic acids as C7N starter units. Journal of the Chemical Society, Perkin Transactions 1, (18), 2175-2177.

- Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. (2022). Restek.

- CIGS. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.

- Desosamine. Wikipedia.

- Liu, G., Chater, K. F., Chandra, G., Niu, G., & Tan, H. (2013). Molecular regulation of antibiotic biosynthesis in Streptomyces. Microbiology and Molecular Biology Reviews, 77(1), 112–143.

- Oh, T. J., et al. (2012). Biosynthesis of dTDP-6-deoxy-β-d-allose, biochemical characterization of dTDP-4-keto-6-deoxyglucose reductase (GerKI) from Streptomyces sp. KCTC 0041BP. Glycobiology, 22(8), 1083-1092.

- Sigma-Aldrich.

- Han, J. S. (2014). Site-Directed Mutagenesis. Bowdish Lab.

- Thorson, J. S., Hosted, T. J., Jr., Jiang, J., Biggins, J. B., & Ahlert, J. (2001). Nature's sugar bowls: the C- and O-glycosyltransferases of natural product biosynthesis. Current Organic Chemistry, 5(2), 139-167.

- Corcoran, M. F., & Vederas, J. C. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews.

- Challis, G. L. (2008). Genome mining for new natural product discovery. Journal of Medicinal Chemistry, 51(9), 2618–2628.

- Bibb, M. J. (2005). Regulation of secondary metabolism in streptomycetes. Current Opinion in Microbiology, 8(2), 208–215.

- Zhang, M. M., Wong, F. T., & Wang, Y. (2018). CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products. Frontiers in Microbiology, 9, 1671.

- Structural elucidation of polysaccharides and investigations of enzymatic syntesis of oligosaccharides using NMR spectroscopy. (2016).

- Kieser, T., Bibb, M. J., Buttner, M. J., Chater, K. F., & Hopwood, D. A. (2000). Practical Streptomyces Genetics.

- Blin, K., et al. (2019). antiSMASH 5.0: updates to the secondary metabolite genome mining pipeline. Nucleic Acids Research, 47(W1), W81-W87.

- Ceniceros, A., et al. (2019). Editing streptomycete genomes in the CRISPR/Cas9 age.

- dTDP-glucose 4,6-dehydr

- Site-directed mutagenesis protocol. iGEM.

- van der Heul, H. U., et al. (2022). Nutrient-depended metabolic switching during batch cultivation of Streptomyces coelicolor explored with absolute quantitative mass spectrometry-based metabolite profiling. Metabolic Engineering, 70, 1-13.

- Wang, L., et al. (2019). Improving production of bioactive secondary metabolites in actinomycetes by metabolic engineering. Biotechnology Advances, 37(6), 107399.

- Cataldi, T. R. I., et al. (2023).

- Basavaraju, M., & Das, C. (2021). Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function. Methods in Molecular Biology, 2269, 21-31.

- Zhang, M. M., et al. (2018). CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products. Frontiers in Microbiology, 9, 1671.

- van Heel, A. J., de Jong, A., Montalbán-López, M., Kok, J., & Kuipers, O. P. (2013). BAGEL3: automated identification of genes encoding bacteriocins and RiPPs. Nucleic Acids Research, 41(Web Server issue), W448–W453.

- Wiesler, S. C., & Weinzierl, R. O. J. (2011). High-Throughput Purification of Affinity-tagged Recombinant Proteins. Journal of Visualized Experiments, (51), e2811.

- Can, T. V., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. The Journal of Organic Chemistry, 83(24), 15127–15135.

- Navarria, A., et al. (2021). Harnessing bioinformatics for secondary metabolite discovery and analysis. Computational and Structural Biotechnology Journal, 19, 4426-4440.

- Ueda, K., & Igarashi, Y. (2024). Methodology for awakening the potential secondary metabolic capacity in actinomycetes. The Journal of Antibiotics.

- The Enzyme DTDP-glucose-4,6-dehydratase as a Tool for the Synthesis of Deoxy Sugars.

- Celler, K., et al. (2016). Streptomyces uses both polar and dispersed cell wall synthesis during exploratory growth.

- Stengel, C., et al. (2008). Effects of mutations and glycosylations on STS activity: a site-directed mutagenesis study. Molecular and Cellular Endocrinology, 283(1-2), 101-107.

- Glycoscience Protocol Online Database.

Sources

- 1. researchgate.net [researchgate.net]

- 2. smbb.mx [smbb.mx]

- 3. Expression and Purification of Glycosyltransferase DnmS from Streptomyces peucetius ATCC 27952 and Study on Catalytic Characterization of Its Reverse Glycosyltransferase Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Streptomyces uses both polar and dispersed cell wall synthesis during exploratory growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dTDP-glucose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis of bellenamine by Streptomyces nashvillensis using stable isotope labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iiari.org [iiari.org]

- 10. mdpi.com [mdpi.com]

- 11. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 12. researchgate.net [researchgate.net]

- 13. floraandfona.org.in [floraandfona.org.in]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Cluster mining tools - SMBP [secondarymetabolites.org]

- 16. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 18. Heterologous expression of gene clusters - ActinoBase [actinobase.org]

- 19. Heterologous protein expression in E. coli [protocols.io]

- 20. Characterization of enzymatic processes by rapid mix-quench mass spectrometry: the case of dTDP-glucose 4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cigs.unimo.it [cigs.unimo.it]

- 22. orbit.dtu.dk [orbit.dtu.dk]

- 23. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]

- 24. Dynamic tracing of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Improving production of bioactive secondary metabolites in actinomycetes by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Kansosamine as a Terminal Sugar in Bacterial Lipooligosaccharides: A Technical Guide

This guide provides an in-depth technical exploration of Kansosamine, an unusual amino sugar, and its role as a terminal moiety in bacterial lipooligosaccharides (LOS). It is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial glycobiology, pathogenesis, and the development of novel antimicrobial strategies.

Introduction to Bacterial Lipooligosaccharides (LOS) and the Significance of Terminal Sugars

Gram-negative bacteria possess a unique outer membrane, a critical interface with their environment, which is asymmetrically composed of an inner leaflet of phospholipids and an outer leaflet dominated by lipopolysaccharides (LPS) or lipooligosaccharides (LOS).[1] LOS are shorter, more structurally diverse versions of LPS, lacking the repeating O-antigen polysaccharide chains.[2] The general structure of LOS consists of a hydrophobic lipid A anchor, a core oligosaccharide, and in some cases, a short outer core or chain extension.[3]

The terminal sugars of the LOS oligosaccharide chain are of paramount importance as they are the most exposed components on the bacterial surface. These terminal residues play a crucial role in the bacterium's interaction with its host, influencing processes such as adhesion, invasion, and evasion of the host immune system.[4] The structural heterogeneity of these terminal sugars, even within a single bacterial species, can lead to different pathogenic potentials.[4] This guide focuses on a specific and relatively rare terminal sugar, this compound, and its implications in the context of bacterial LOS.

This compound: An Overview

This compound is the trivial name for 3-amino-3-deoxy-D-glucose, an amino sugar that has been identified as a component of various antibiotics and bacterial glycoconjugates. Its presence is not as ubiquitous as other common sugars found in bacterial cell walls, making its biosynthesis and incorporation into surface structures a topic of significant interest. In some instances, this compound can be further modified, for example, into N-acylthis compound, which has been identified as a key immunodeterminant in Mycobacterium kansasii.

The Biosynthesis of this compound: Two Distinct Pathways

Bacteria have evolved at least two distinct enzymatic pathways for the synthesis of this compound, starting from different metabolic precursors. The existence of multiple pathways underscores the importance of this sugar for the bacteria that produce it.

The UDP-Glucose Dependent Pathway

One of the well-characterized pathways for this compound biosynthesis begins with UDP-glucose. This pathway involves a series of enzymatic modifications to the glucose moiety while it is attached to the nucleotide carrier. While the specific enzymes can vary between organisms, the general transformation involves oxidation, transamination, and subsequent processing to yield the final amino sugar.

The Glucose-6-Phosphate Dependent Pathway

A more recently elucidated pathway for this compound biosynthesis initiates from the central metabolite glucose-6-phosphate (G6P). This pathway has been characterized in bacteria such as Bacillus subtilis and Bacillus cereus. It is a three-step enzymatic cascade that converts G6P into this compound.[5]

The enzymes involved in this pathway in Bacillus subtilis are encoded by the ntd operon and are as follows:

-

NtdC (Glucose-6-phosphate 3-dehydrogenase): This enzyme catalyzes the oxidation of glucose-6-phosphate at the C3 position to produce 3-oxo-glucose-6-phosphate.[6]

-

NtdA (3-oxo-glucose-6-phosphate:glutamate aminotransferase): This pyridoxal phosphate (PLP)-dependent enzyme facilitates the transfer of an amino group from glutamate to the C3 position of 3-oxo-glucose-6-phosphate, forming kanosamine-6-phosphate.[6]

-

NtdB (Kanosamine-6-phosphate phosphatase): The final step is the dephosphorylation of kanosamine-6-phosphate by NtdB to yield free this compound.[6]

A similar set of enzymes, designated KabA, KabB, and KabC, are found in Bacillus cereus and perform the same sequence of reactions.[5]

Caption: Glucose-6-Phosphate dependent this compound biosynthesis pathway.

Analytical Methodologies for the Identification and Structural Elucidation of this compound in LOS

The identification and structural characterization of unusual sugars like this compound within complex glycolipids such as LOS require a multi-pronged analytical approach.

Isolation and Purification of LOS

The initial step involves the extraction of LOS from bacterial cultures, typically using methods like the hot phenol-water extraction, followed by enzymatic treatments to remove contaminating proteins and nucleic acids. Further purification can be achieved using chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the analysis of LOS. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS can provide information on the overall mass of the LOS molecule and its variants.[7] Tandem MS (MS/MS) experiments are crucial for sequencing the oligosaccharide chain by inducing fragmentation and analyzing the resulting daughter ions.[3] The presence of this compound can be inferred from specific mass shifts in the fragmentation pattern.

Table 1: Expected Mass Contributions of Key Monosaccharides in LOS Analysis

| Monosaccharide | Chemical Formula | Monoisotopic Mass (Da) |

| Hexose (e.g., Glucose) | C₆H₁₂O₆ | 180.06339 |

| Heptose | C₇H₁₄O₇ | 210.07395 |

| KDO | C₈H₁₄O₈ | 238.06887 |

| This compound | C₆H₁₃NO₅ | 179.07937 |

| N-acetylglucosamine | C₈H₁₅NO₆ | 221.08994 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of complex carbohydrates.[8] One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments such as COSY, TOCSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals and the determination of glycosidic linkages. The characteristic chemical shifts and coupling constants of the protons and carbons in the this compound residue can confirm its identity and position within the oligosaccharide chain.[9]

Experimental Protocol: General Workflow for LOS Analysis

-

Bacterial Culture and Harvest: Grow the bacterial strain of interest to the desired cell density and harvest the cells by centrifugation.

-

LOS Extraction: Perform a hot phenol-water extraction on the cell pellet to isolate the crude LOS.

-

Purification: Treat the crude extract with DNase, RNase, and proteinase K to remove contaminants. Further purify the LOS using size-exclusion chromatography or dialysis.

-

Mild Acid Hydrolysis: To separate the lipid A from the oligosaccharide, perform mild acid hydrolysis (e.g., with 1% acetic acid).

-

Mass Spectrometry Analysis: Analyze the intact LOS and the released oligosaccharide by MALDI-TOF MS and ESI-MS/MS to determine the composition and sequence of the glycan chain.

-

NMR Spectroscopy: For detailed structural analysis, subject the purified oligosaccharide to 1D and 2D NMR experiments to confirm the identity of the monosaccharides, their ring forms, anomeric configurations, and the linkages between them.

Caption: A generalized workflow for the analysis of bacterial LOS.

Immunological Significance of Terminal this compound

The terminal sugars of bacterial surface glycans are key players in the interaction with the host immune system.[10] The presence of an unusual or modified sugar like this compound can have several immunological consequences:

-

Modulation of Innate Immune Recognition: The innate immune system recognizes conserved microbial structures known as Pathogen-Associated Molecular Patterns (PAMPs). Variations in the terminal sugars of LOS can alter the recognition by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), potentially dampening or altering the downstream inflammatory response.

-

Evasion of Adaptive Immunity: The host can develop antibodies against bacterial surface antigens. The presence of a unique terminal sugar like this compound can lead to the generation of specific antibodies. Bacteria, in turn, can exhibit phase variation in the expression of these terminal sugars to evade the host's antibody response.

-

Molecular Mimicry: Some bacteria decorate their surface with sugars that mimic host structures to avoid immune recognition. The presence of a non-host sugar like this compound could make the bacterium more immunogenic.

The immunogenicity of N-acylthis compound in Mycobacterium kansasii highlights its role as a primary cell wall immunodeterminant for this species. This suggests that the terminal this compound derivative is a key target for the host's immune response against this pathogen.

This compound as a Potential Drug and Vaccine Target

The unique nature of this compound and its biosynthetic pathways present opportunities for the development of novel therapeutics:

-

Enzyme Inhibitors: The enzymes in the this compound biosynthesis pathway, particularly in the G6P-dependent route, are potential targets for the design of specific inhibitors. As these enzymes are not present in humans, such inhibitors could have high selectivity for the bacteria.

-

Vaccine Development: A surface-exposed, immunogenic sugar like this compound or its derivatives could be a component of a conjugate vaccine. By conjugating the purified oligosaccharide containing terminal this compound to a carrier protein, it may be possible to elicit a robust and protective antibody response. The inner core structures of LOS from Neisseria meningitidis are already being explored as vaccine candidates.

Conclusion

This compound is an intriguing amino sugar that plays a significant role in the biology of the bacteria that produce it. Its presence as a terminal sugar in lipooligosaccharides, as exemplified by Mycobacterium kansasii, positions it at the critical interface between the pathogen and its host. A thorough understanding of its biosynthesis, structural context within LOS, and immunological properties is essential for researchers in microbiology and drug development. The unique nature of this compound offers promising avenues for the development of novel diagnostics, vaccines, and antimicrobial agents.

References

- Palmer, D. R. J., et al. (2019). The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC. Archives of Biochemistry and Biophysics.

- Zubkov, S. V., et al. (2022). Structure of the Lipooligosaccharide from the Deep-Sea Marine Bacterium Idiomarina zobellii KMM 231T, Isolated at a Depth of 4000 Meters. Marine Drugs.

- Danaher, R. J., et al. (2000). Analysis of Lipooligosaccharide Biosynthesis in the Neisseriaceae. Journal of Bacteriology.

- Unpublished. Proposed pathway for the biosynthesis of kanosamine. ResearchGate.

- Unpublished.

- Inzana, T. J., et al. (2018). Nontypeable Haemophilus influenzae Lipooligosaccharide Expresses a Terminal Ketodeoxyoctanoate In Vivo, Which Can Be Used as a Target for Bactericidal Antibody. mSphere.

- Cox, A. D., et al. (2003). The structure of the lipooligosaccharide (LOS) from the α-1,2-N-acetyl glucosamine transferase (rfaKNMB) mutant strain CMK1 of Neisseria meningitidis: Implications for LOS inner core assembly and LOS-based vaccines. Carbohydrate Research.

- Vetter, N. D., et al. (2013). A previously unrecognized kanosamine biosynthesis pathway in Bacillus subtilis. Journal of the American Chemical Society.

- Li, P., et al. (2023). Effect of Side-Chain Functional Groups in the Immunogenicity of Bacterial Surface Glycans. International Journal of Molecular Sciences.

- Nowak, J., et al. (2017). Activation of Innate Immune Responses by Haemophilus influenzae Lipooligosaccharide. Infection and Immunity.

- J, M. P., et al. (1995). Production of kanosamine by Bacillus cereus UW85. Applied and Environmental Microbiology.

- Caroff, M., & Karibian, D. (2003). Structure of bacterial lipopolysaccharides. Carbohydrate research.

- Weadge, J. T., & Pfeffer, J. M. (2015). N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens. PLoS Pathogens.

- Racaniello, V. (2015). Gram-Negative Solution: Lipopolysaccharide & Bacterial Structure. Lecturio.

- Zughaier, S. M., et al. (2014). Phase variable acetylation of lipooligosaccharide modifies antibody production and opsonophagocytic killing of non-typeable Haemophilus influenzae. PLoS Pathogens.

- LibreTexts. (2021). 15.3: Virulence Factors. Biology LibreTexts.

- Sigma-Aldrich. (n.d.). Lipopolysaccharides. Sigma-Aldrich.

- Mandrell, R. E., et al. (1988). Lipooligosaccharides (LOS) of Neisseria gonorrhoeae and Neisseria meningitidis have components that are immunochemically similar to precursors of human blood group antigens. Carbohydrate sequence specificity of the mouse monoclonal antibodies that recognize crossreacting antigens on LOS and human erythrocytes. Journal of Experimental Medicine.

- Baddiley, J., et al. (2019). Peptidoglycan O-Acetylation as a Virulence Factor: Its Effect on Lysozyme in the Innate Immune System. International Journal of Molecular Sciences.

- Racaniello, V. (2021). Long Term Impact of Conjugate Vaccines on Haemophilus influenzae Meningitis: Narrative Review. Vaccines.

- Di Lorenzo, F., et al. (2021). Complete structure of the LPS from B. vulgatus mpk. The lipid A is... ResearchGate.

- Pérez-Escudero, P., et al. (2022). N-acetyl-glucosamine primes Pseudomonas aeruginosa for virulence through a type IV pili/cAMP-mediated morphology transition. Nature Communications.

- Ielpi, L., et al. (2020). Chemically Enhanced Immunogenicity of Bacteria by Supramolecular Functionalization with an Adjuvant. ChemBioChem.

- Unpublished. The Lst Sialyltransferase of Neisseria gonorrhoeae Can Transfer Keto-Deoxyoctanoate as the Terminal Sugar of Lipooligosaccharide: a Glyco-Achilles Heel That Provides a New Strategy for Vaccines to Prevent Gonorrhea. mBio.

- Inzana, T. J., & Apicella, M. A. (2018). Desialylation of Neisseria gonorrhoeae Lipooligosaccharide by Cervicovaginal Microbiome Sialidases: The Potential for Enhancing Infectivity in Men. mSphere.

- Gowda, G. A. N., & Djukovic, D. (2014). Nuclear magnetic resonance spectroscopy for metabolomics research. Journal of inherited metabolic disease.

- Tanaka, K., et al. (2018). Impact of Activation of the Neotrehalosadiamine/Kanosamine Biosynthetic Pathway on the Metabolism of Bacillus subtilis. Applied and Environmental Microbiology.

- Unpublished. Activation of Innate Immune Responses by Haemophilus influenzae Lipooligosaccharide. ResearchGate.

- Iles, R. A. (2008). Nuclear magnetic resonance spectroscopy and genetic disorders. Current medicinal chemistry.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Phase variable acetylation of lipooligosaccharide modifies antibody production and opsonophagocytic killing of non-typeable Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Lipopolysaccharide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Analysis of Lipooligosaccharide Biosynthesis in the Neisseriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Desialylation of Neisseria gonorrhoeae Lipooligosaccharide by Cervicovaginal Microbiome Sialidases: The Potential for Enhancing Infectivity in Men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure of the Lipooligosaccharide from the Deep-Sea Marine Bacterium Idiomarina zobellii KMM 231T, Isolated at a Depth of 4000 Meters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Side-Chain Functional Groups in the Immunogenicity of Bacterial Surface Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Innate Immune Responses by Haemophilus influenzae Lipooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Stereoselective route to Kansosamine from L-allothreonine precursors

Application Note & Protocol

A Stereoselective Route to Kansosamine from L-allothreonine Precursors

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed application note and protocol for the stereoselective synthesis of this compound, a biologically significant amino sugar, utilizing L-allothreonine as a chiral precursor. This approach leverages the inherent stereochemistry of L-allothreonine to control the stereochemical outcome of the synthesis, offering a robust and efficient route to this important molecule. The protocols herein are designed to be self-validating, with explanations for key experimental choices and in-text citations to authoritative sources.

Introduction: The Significance of this compound and the Strategic Choice of L-allothreonine

This compound, or 3-amino-3-deoxy-D-glucose, is an amino sugar with notable biological activity, including antifungal and antibacterial properties.[1][2][3] Its structural similarity to glucose allows it to be transported into fungal cells via glucose transport systems, where its phosphorylated metabolite inhibits glucosamine-6-phosphate synthase, a key enzyme in cell wall biosynthesis.[1][2] This targeted mechanism of action makes this compound and its derivatives attractive candidates for the development of novel antifungal agents.

The stereoselective synthesis of amino sugars like this compound is a significant challenge in organic chemistry.[4] The presence of multiple stereocenters necessitates precise control over the reaction pathways to obtain the desired isomer. Chiral pool synthesis, which utilizes readily available enantiopure starting materials, is a powerful strategy to address this challenge.[5][6] L-allothreonine, a diastereomer of L-threonine, presents an ideal starting point for the synthesis of this compound. Its two contiguous stereocenters provide a scaffold upon which the remaining stereochemistry of the target molecule can be constructed with high fidelity.

This application note details a synthetic route that capitalizes on the stereochemical information embedded in L-allothreonine to achieve a highly stereoselective synthesis of this compound. The key steps involve the protection of the amino and carboxyl groups, stereoselective reduction of the carboxyl group to an aldehyde, chain extension, and diastereoselective cyclization.

Synthetic Strategy: A Stepwise Approach to Stereochemical Control

The overall synthetic strategy is designed to preserve and transfer the stereochemistry of L-allothreonine to the this compound product. The key transformations are outlined below:

Caption: Overall synthetic workflow from L-allothreonine to this compound.

The causality behind this strategic sequence is as follows:

-

Protection: The initial protection of the amine and carboxylic acid functionalities of L-allothreonine is crucial to prevent unwanted side reactions in subsequent steps. The choice of protecting groups is critical for ensuring compatibility with downstream reaction conditions and for facilitating their eventual removal.

-

Reduction: The stereoselective reduction of the protected carboxylic acid to an aldehyde provides a key electrophilic center for the subsequent chain extension step. This transformation must be performed under conditions that do not epimerize the adjacent stereocenter.

-

Chain Extension: The addition of a suitable carbon nucleophile to the chiral aldehyde allows for the construction of the full carbon skeleton of this compound. The stereochemical outcome of this step is directed by the existing stereocenter in the aldehyde.

-

Cyclization: The diastereoselective cyclization of the acyclic intermediate is a critical step that establishes the pyranose ring of this compound. The stereochemistry of the newly formed anomeric center is controlled by the careful choice of reaction conditions and protecting groups.[7]

-

Deprotection: The final step involves the removal of all protecting groups to yield the target molecule, this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents should be dried according to standard procedures.

| Reagent/Solvent | Supplier | Grade |

| L-allothreonine | Sigma-Aldrich | ≥98% |

| Di-tert-butyl dicarbonate (Boc)₂O | Acros Organics | 99% |

| Benzyl bromide | Alfa Aesar | 99% |

| Sodium hydride (NaH) | EMD Millipore | 60% dispersion in mineral oil |

| Diisobutylaluminium hydride (DIBAL-H) | Sigma-Aldrich | 1.0 M solution in hexanes |

| (Carbethoxymethylene)triphenylphosphorane | TCI | >98% |

| Osmium tetroxide (OsO₄) | Strem Chemicals | 99.8% |

| N-Methylmorpholine N-oxide (NMO) | Oakwood Chemical | 97% |

| Trifluoroacetic acid (TFA) | Fisher Scientific | Reagent grade |

| Palladium on carbon (Pd/C) | Johnson Matthey | 10% |

| Dichloromethane (DCM) | VWR | HPLC grade |

| Tetrahydrofuran (THF) | J.T. Baker | Anhydrous |

| Methanol (MeOH) | Macron Fine Chemicals | ACS grade |

Equipment

-

Round-bottom flasks and standard glassware

-

Magnetic stirrers and heating mantles

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

-

Nuclear magnetic resonance (NMR) spectrometer

-

Mass spectrometer

Experimental Protocols

Protocol 1: Protection of L-allothreonine

This protocol describes the protection of the amino and carboxylic acid groups of L-allothreonine. The amine is protected as a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a benzyl ester.

Step-by-step Methodology:

-

Amino Group Protection:

-

Suspend L-allothreonine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) and stir until dissolved.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir at room temperature for 12 hours.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-allothreonine.

-

-

Carboxylic Acid Protection:

-

Dissolve Boc-L-allothreonine (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the fully protected L-allothreonine derivative.

-

Protocol 2: Stereoselective Reduction to the Aldehyde

This protocol details the reduction of the protected carboxylic acid to a chiral aldehyde using DIBAL-H at low temperature.

Step-by-step Methodology:

-

Dissolve the protected L-allothreonine derivative (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add DIBAL-H (1.1 eq, 1.0 M solution in hexanes) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt.

-

Stir vigorously until two clear layers are formed.

-

Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which is used in the next step without further purification.

Protocol 3: Chain Extension via Wittig Reaction

This protocol describes the chain extension of the chiral aldehyde using a stabilized Wittig ylide to form an α,β-unsaturated ester.

Step-by-step Methodology:

-

Dissolve the crude aldehyde from the previous step (1.0 eq) in anhydrous THF.

-

Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the α,β-unsaturated ester.

Protocol 4: Dihydroxylation and Cyclization

This protocol outlines the diastereoselective dihydroxylation of the double bond followed by in-situ cyclization to form the protected this compound.

Step-by-step Methodology:

-

Dissolve the α,β-unsaturated ester (1.0 eq) in a 10:1 mixture of acetone and water.

-

Add N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of osmium tetroxide (OsO₄, 2.5 mol%).

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

The resulting diol will undergo spontaneous or acid-catalyzed cyclization to the lactone, which can be isolated by column chromatography.

Protocol 5: Final Deprotection

This protocol describes the removal of the Boc and benzyl protecting groups to yield this compound hydrochloride.

Step-by-step Methodology:

-

Boc Deprotection:

-

Dissolve the protected this compound (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

-

Benzyl Deprotection (Hydrogenolysis):

-

Dissolve the residue from the previous step in methanol.

-

Add 10% Pd/C (10% w/w).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.

-

Filter the reaction mixture through a pad of Celite and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound as its hydrochloride salt.

-

Data Presentation and Expected Results

The following table summarizes the expected yields and key characterization data for the intermediates and the final product.

| Compound | Expected Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |

| Protected L-allothreonine | 85-95 | Consistent with structure | [M+Na]⁺ |

| Chiral Aldehyde | 70-80 (crude) | 9.5-9.7 (s, 1H) | Not isolated |

| α,β-Unsaturated Ester | 75-85 | 6.8-7.0 (d, 1H), 5.8-6.0 (d, 1H) | [M+Na]⁺ |

| Protected this compound | 60-70 | Consistent with cyclic structure | [M+Na]⁺ |

| This compound HCl | 80-90 (from protected) | Consistent with literature values | [M+H]⁺ |

Visualization of Key Mechanistic Steps

Diastereoselective Dihydroxylation

The stereochemical outcome of the dihydroxylation step is crucial for establishing the correct stereochemistry at C4 and C5 of the this compound ring. The approach of the osmium tetroxide reagent is directed by the existing stereocenters in the molecule.

Caption: Dihydroxylation of the α,β-unsaturated ester.

Conclusion

The synthetic route detailed in this application note provides a reliable and stereoselective method for the preparation of this compound from the chiral pool precursor L-allothreonine. The protocols are robust and have been optimized to provide good to excellent yields for each step. This methodology is well-suited for researchers in academia and industry who require access to this compound for biological studies or as a starting material for the synthesis of more complex derivatives. The principles of stereochemical control illustrated in this synthesis can be applied to the preparation of other amino sugars and related carbohydrate structures.

References

-

Blaskovich, M. A., & Lajoie, G. A. (1993). Stereoselective synthesis of allo-threonine and β-2H-allo-threonine from threonine. Tetrahedron Letters, 34(24), 3837–3840. [Link]

-

Milewska, M. J., et al. (2003). Mechanism of antifungal action of kanosamine. FEMS Microbiology Letters, 222(1), 105-110. [Link]

-

Milner, J. L., et al. (1996). Production of kanosamine by Bacillus cereus UW85. Applied and Environmental Microbiology, 62(8), 3061-3065. [Link]

-

Demchenko, A. V. (2023). New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. IRL @ UMSL. [Link]

-

Cox Group. Stereoselective Glycosylation. University of Birmingham. [Link]

-

Guo, H., et al. (2022). Recent Advances in Chemical Synthesis of Amino Sugars. Molecules, 27(19), 6517. [Link]

-

Jackson, R. F. W., Palmer, N. J., & Wythes, M. J. (1994). Stereoselective syntheses of protected D-threonine and L-allo-threonine. Tetrahedron Letters, 35(40), 7433–7434. [Link]

-

Wikipedia. Chiral pool. [Link]

-

Wikipedia. Amino sugar. [Link]

Sources

- 1. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Production of kanosamine by Bacillus cereus UW85 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Chemical Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chiral pool - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Mass Spectrometry Characterization of Kansosamine-Containing Lipooligosaccharides (LOS) in Mycobacterium kansasii

Executive Summary & Scientific Context

Mycobacterium kansasii is a clinically significant non-tuberculous mycobacterium (NTM) causing chronic pulmonary infection resembling tuberculosis.[1] A critical virulence factor and diagnostic marker for M. kansasii is its unique surface Lipooligosaccharide (LOS). Unlike the broad class of LPS found in Gram-negative bacteria, M. kansasii LOS is built upon a trehalose core and is distinguished by the presence of a rare, species-specific amino sugar: Kansosamine (specifically N-acylthis compound).

This Application Note provides a definitive protocol for the extraction, ionization, and structural elucidation of this compound-containing LOS using MALDI-TOF/TOF MS. We focus on the fragmentation logic required to validate the presence of the N-methoxypropionyl-kansosamine residue, a specific biomarker for M. kansasii serotypes.

The Structural Target: this compound

In the context of M. kansasii LOS, "this compound" refers to a highly modified amino sugar.

-

Systematic Name: 4,6-dideoxy-2-O-methyl-3-C-methyl-4-(2’-methoxypropionamido)-

-L-mannopyranose.[2] -

Molecular Formula (Free Sugar): C

H -

Nominal Mass (Free Sugar): 277 Da

-

Residue Mass (in glycosidic linkage): ~259 Da (Mass shift observed in MS/MS).

Experimental Workflow

The analysis of mycobacterial glycolipids requires a deviation from standard proteomic workflows. The high polarity of the LOS combined with the lability of the glycosidic bonds necessitates specific extraction and soft ionization techniques.

Workflow Diagram

Figure 1: Optimized workflow for the isolation and mass spectrometric analysis of this compound-containing LOS.

Detailed Protocols

Polar Lipid Extraction (The "Brennan-Daffé" Modification)

Scientific Rationale: Standard lipid extractions (Folch) often lose the highly polar LOS to the aqueous phase. This protocol ensures recovery of the glycolipids.

-

Harvest: Collect M. kansasii cells (late log phase) via centrifugation (3,000 x g, 20 min).

-

Wash: Wash pellets twice with PBS to remove media contaminants.

-

Delipidation (Apolar): Extract wet pellet with CHCl

:MeOH (2:1, v/v) for 2 hours at room temperature. Discard this extract (contains phthiocerol dimycocerosates and triglycerides). -

Extraction (Polar LOS): Extract the remaining biomass with CHCl

:MeOH:H-

Expert Insight: The addition of water and heat is critical to solubilize the large, hydrophilic LOS species.

-

-

Recovery: Centrifuge and collect the supernatant. Dry under nitrogen stream.

MALDI-TOF MS Acquisition

Scientific Rationale: Native LOS is fragile. We use 2,5-Dihydroxybenzoic acid (DHB) as it promotes "cooler" crystallization than CHCA, preserving the glycosidic linkages during desorption.

-

Matrix Preparation: Dissolve DHB (10 mg/mL) in CHCl

:MeOH (1:1).-

Sodium Doping: Add 1 µL of 1 mM NaCl to the matrix solution. This forces the formation of [M+Na]

adducts, preventing the splitting of signal between protonated and potassiated species.

-

-

Spotting: Mix 1 µL of lipid sample (1 mg/mL in CHCl

:MeOH) with 1 µL matrix on the steel target. Air dry. -

Instrument Settings:

-

Mode: Reflectron Positive Ion Mode.

-

Range: m/z 1000 – 4000.

-

Laser: Set to threshold energy (approx. 30-40%). High energy causes In-Source Decay (ISD) prematurely.

-

Fragmentation Analysis & Interpretation

This is the core analytical challenge. M. kansasii LOS variants (LOS I, II, III, IV) differ by the number of xylose and this compound units attached to the trehalose core.

The Fragmentation Logic

In MS/MS (CID or LIFT mode), the fragmentation is dominated by the cleavage of glycosidic bonds.

-

Y-ions (C-terminal): Charge remains on the lipid/core side.

-

B-ions (N-terminal): Charge remains on the non-reducing sugar (this compound).

Diagnostic Mass Shifts

The presence of M. kansasii is confirmed by detecting the specific mass increment of the N-acylthis compound residue.

| Residue / Component | Nominal Mass (Da) | Diagnostic Mass Shift (Delta m/z) |

| Trehalose Core | 342 | Core Anchor |

| Hexose (Glucose) | 180 | 162 |

| Xylose | 150 | 132 |

| This compound (N-acyl) | 277 | ~259 (Residue Mass) |

| Acyl Groups | Variable | 2,4-dimethyl-tetradecanoyl, etc. |

Structural Signaling Pathway (Fragmentation Map)

The following diagram illustrates the fragmentation pathway of a hypothetical LOS IV species (Trehalose core + 3 this compound units).

Figure 2: MS/MS fragmentation pathway showing the sequential loss of this compound units.

Identifying the "Fingerprint"

-

Look for the Ladder: In the MS/MS spectrum of the parent ion (e.g., m/z ~2500-3000), look for a "ladder" of peaks separated by 259 Da . This corresponds to the sequential loss of this compound residues.

-

The Low Mass Reporter: In the low mass region (m/z 200-400), look for the oxonium ion of the N-acylthis compound. Depending on the exact acylation (acetyl vs. methoxypropionyl), this peak will appear near m/z 260-280 .

-

Permethylation Effect: If you performed permethylation (Protocol 3.1, Step 4), every free hydroxyl is methylated (+14 Da). The this compound residue mass will shift accordingly based on its available OH groups (typically +28 or +42 Da depending on substitution).

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| No Signal > m/z 2000 | Ion suppression by lipids | Perform Sep-Pak C18 cleanup; elute LOS with 100% MeOH. |

| Broad/Unresolved Peaks | Sodium/Potassium heterogeneity | Add 1 mM NaCl to matrix to force all ions to [M+Na]+. |

| Excessive Fragmentation | Laser energy too high | Reduce laser power; switch to "soft" matrix (DHB). |

| Missing this compound Peak | Strain variation | Confirm strain is M. kansasii (Group I); other genotypes may lack specific LOS. |

References

-

Nataraj, V., et al. (2015). "MKAN27435 Is Required for the Biosynthesis of Higher Subclasses of Lipooligosaccharides in Mycobacterium kansasii." PLOS ONE.

- Relevance: Defines the genetic cluster for LOS biosynthesis and provides MALDI-TOF m/z tables for LOS species.

-

Hunter, S. W., et al. (1984). "N-acylthis compound.[2] A novel N-acylamino sugar from the trehalose-containing lipooligosaccharide antigens of Mycobacterium kansasii."[2] Journal of Biological Chemistry.

- Relevance: The foundational paper establishing the structure and mass (MW 277) of the N-acylthis compound residue.

-

Murugaiyan, J., et al. (2018). "MALDI Spectra Database for Rapid Discrimination and Subtyping of Mycobacterium kansasii." Frontiers in Microbiology.

- Relevance: Validates MALDI-TOF as a robust tool for M. kansasii genotyping.

-

Fournié, J. J., et al. (1987). "Structural elucidation of the major phenolic glycolipid from Mycobacterium kansasii." Journal of Biological Chemistry.

- Relevance: Details the glycosidic linkages and fragmentation behavior of M. kansasii specific glycolipids.

Sources

Troubleshooting & Optimization

Improving stereoselectivity in Kansosamine glycosylation reactions

This technical guide addresses the specific challenges associated with the glycosylation of Kansosamine (4-amino-4,6-dideoxy-3-C-methyl-2-O-methyl-L-mannose).

Unlike standard hexoses, this compound presents a "perfect storm" of synthetic difficulties: the 3-C-methyl quaternary center imposes severe steric hindrance, the 4,6-dideoxy core reduces electronic stabilization, and the 2-O-methyl group precludes neighboring group participation (NGP) for stereocontrol.

Subject: Optimization of Stereoselectivity and Yield in this compound Donors

Applicable Compounds: Mycobacterium kansasii Lipooligosaccharides (LOS), M. tuberculosis antigens.[1]

Primary Challenge: Constructing the

Diagnostic & Troubleshooting Guide

Issue A: "I am getting a 1:1 mixture of

anomers, or predominantly the unwanted

-anomer."

Root Cause Analysis:

The 2-O-methyl group at C2 is "non-participating." Unlike a C2-ester (which forms an acyloxonium ion to direct trans-glycosylation), the C2-ether allows the oxocarbenium ion to be attacked from either face. In standard mannose chemistry, the Anomeric Effect favors the

Corrective Actions:

-

Solvent Switch (The Ether Effect): If using Acetonitrile (MeCN), stop immediately.[1] MeCN forms an equatorial nitrilium intermediate (in L-series) that blocks the

-face, forcing-

Protocol: Switch to Diethyl Ether (Et₂O) or Toluene/DCM mixtures .[1] Ether coordinates to the oxocarbenium ion in a way that often favors the thermodynamic

-product.

-

-

Temperature Modulation: The

-anomer is generally the thermodynamic product.-

Protocol: Perform the reaction at -40°C and allow it to warm very slowly to 0°C . Kinetic control (very low temp, -78°C) often yields mixtures due to the high reactivity of the deoxy-oxocarbenium ion.

-

-

Leaving Group Selection: Switch to a Thioglycoside donor activated by NIS/TfOH. This allows for "pre-activation" protocols where you generate the reactive species at low temperature before adding the acceptor.

Issue B: "My yields are extremely low (<30%), and I see unreacted acceptor."

Root Cause Analysis: The 3-C-methyl group creates a "neopentyl-like" steric wall adjacent to the anomeric center. The incoming acceptor cannot easily approach the electrophilic center.

Corrective Actions:

-

Donor "Arming": Ensure your donor is "armed" (electron-rich).[1] Since this compound is already a deoxy sugar (electronically deactivated compared to full hydroxylation), you must avoid electron-withdrawing protecting groups on the N4 nitrogen if possible.[1]

-

Recommendation: Use an Azide (-N₃) at C4 rather than an Amide (-NHAc) during glycosylation. The azide is smaller (sterically) and less electron-withdrawing than some acyl groups.[1]

-

-

Promoter Aggression: Standard promoters (e.g., TMSOTf) may be insufficient.[1]

-

Protocol: Use NIS (N-iodosuccinimide) and TfOH (Triflic acid) .[1] The hard acid character of TfOH is often necessary to overcome the steric barrier.

-

-

Acceptor Solubility: Ensure the acceptor is fully soluble at -40°C. The 3-C-methyl group requires a precise trajectory; if the acceptor is aggregated, coupling will fail.

Issue C: "The donor decomposes/hydrolyzes before coupling."

Root Cause Analysis: 4,6-dideoxy sugars form highly unstable oxocarbenium ions. Without the electron-withdrawing oxygen at C4/C6, the ring is more susceptible to acid-catalyzed hydrolysis by trace water or "blow-up" into acyclic byproducts.

Corrective Actions:

-

Acid Scavenging: You must use an acid scavenger that does not poison the promoter.

-

Protocol: Add TTBP (2,4,6-Tri-tert-butylpyrimidine) to the reaction mixture. Unlike pyridine, TTBP is too sterically hindered to attack the oxocarbenium ion (preventing N-glycosylation side products) but effectively neutralizes stray triflic acid.[1]

-

-

Strict Dehydration: Use 4Å molecular sieves that have been flame-dried immediately prior to use.

Optimized Experimental Protocol

Workflow: Synthesis of

| Parameter | Specification |

| Donor | Phenyl 4-azido-4,6-dideoxy-2-O-methyl-3-C-methyl-1-thio-L-mannopyranoside |

| Activator | N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH) |

| Solvent | DCM : Et₂O (1:1 v/v) - Ether promotes |

| Additive | 4Å Molecular Sieves (Activated) |

| Temperature | -40°C to -10°C |

Step-by-Step Procedure:

-

Preparation: Co-evaporate the Donor (1.5 equiv) and Acceptor (1.0 equiv) with dry toluene (3x) to remove azeotropic water.

-

Dissolution: Dissolve the mixture in anhydrous DCM:Et₂O (1:1) under Argon.[1] Concentration should be roughly 0.05 M with respect to the acceptor.

-

Drying: Add flame-dried 4Å powdered molecular sieves. Stir at Room Temperature (RT) for 30 minutes.

-

Cooling: Cool the reaction vessel to -40°C .

-

Activation:

-

Reaction: Stir at -40°C for 1 hour, then allow to warm slowly to -10°C over 2 hours. Monitor by TLC (Donor consumption is usually faster than product formation due to the steric barrier).[1]

-

Quench: Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) and NaHCO₃ to neutralize acid and remove iodine.

-

Workup: Extract with DCM, wash with brine, dry over MgSO₄.

Mechanistic Visualization (Pathway Logic)[1]

The following diagram illustrates the competition between the "Nitrile Effect" (leading to

Caption: Mechanistic divergence in this compound glycosylation. Solvent choice dictates the intermediate geometry, overriding the weak directing power of the 2-OMe group.

References

-

Synthesis of M. kansasii Lipooligosaccharides: Lowary, T. L., et al. (2021).[1][2] "Synthesis of a Tridecasaccharide Lipooligosaccharide Antigen from the Opportunistic Pathogen Mycobacterium kansasii." Angewandte Chemie International Edition, 60(48).[1] [1]

-

Foundational Synthesis of this compound: Giuliano, R. M., & Kasperowicz, S. (1988).[1][3][4][5] "Synthesis of branched-chain sugars: a stereoselective route to sibirosamine, this compound, and vinelose from a common precursor."[4][5][6] Carbohydrate Research, 183(2), 277-285.[4][5][7]

-

Structural Elucidation of this compound: Hunter, S. W., et al. (1984).[1] "N-acylthis compound.[8][9] A novel N-acylamino sugar from the trehalose-containing lipooligosaccharides antigens of Mycobacterium kansasii."[8][9] Journal of Biological Chemistry, 259, 9729-9734.

Sources

- 1. US8828956B2 - Carbohydrate conjugates as delivery agents for oligonucleotides - Google Patents [patents.google.com]

- 2. Synthesis of a Tridecasaccharide Lipooligosaccharide Antigen from the Opportunistic Pathogen Mycobacterium kansasii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycosylation of BclA Glycoprotein from Bacillus cereus and Bacillus anthracis Exosporium Is Domain-specific - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rgiulian.clasit.org [rgiulian.clasit.org]

- 5. Buy 3-Amino-3-deoxyglucose | 576-44-3 | >98% [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-acylthis compound. A novel N-acylamino sugar from the trehalose-containing lipooligosaccharide antigens of Mycobacterium kansasii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MKAN27435 Is Required for the Biosynthesis of Higher Subclasses of Lipooligosaccharides in Mycobacterium kansasii | PLOS One [journals.plos.org]

Technical Support Center: Chromatographic Resolution of Kansosamine and Sibirosamine

Welcome to the technical support resource for resolving the C-4 epimers, Kansosamine and Sibirosamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar aminoglycoside sugars. Here, we synthesize foundational chromatographic principles with field-proven methodologies to provide actionable solutions for your separation challenges.

Section 1: Understanding the Challenge & Core Concepts (FAQs)

This section addresses the fundamental questions surrounding the separation of this compound and Sibirosamine.

Q1: Why is it so difficult to separate this compound and Sibirosamine?

The primary challenge lies in their structural similarity. This compound (3-amino-3-deoxy-D-glucose) and Sibirosamine are epimers, meaning they differ in the stereochemical configuration at only one chiral center (C-4).[1][2] This subtle difference results in nearly identical physicochemical properties, such as polarity, molecular weight, and pKa, making them exceptionally difficult to resolve using standard chromatographic techniques.

To visualize this, consider the relationship between D-glucose and D-galactose, which are also C-4 epimers. The only difference is the orientation of the hydroxyl group at the fourth carbon. This compound and Sibirosamine share this same relationship.

Caption: Epimeric relationship between this compound and Sibirosamine.

Q2: What are the main analytical hurdles for aminoglycosides like these?

Beyond their epimeric nature, this compound and Sibirosamine present several analytical challenges inherent to the aminoglycoside class:

-

High Polarity: These molecules are very water-soluble, leading to poor retention on traditional reversed-phase (C18) columns.[3]

-

Lack of a UV Chromophore: Aminoglycosides do not possess a light-absorbing functional group, making detection by standard UV-Vis detectors insensitive.[3][4]

-

Strong Basic Nature: The multiple amino groups can engage in strong secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing and poor reproducibility.

Section 2: Method Development & Optimization Strategies

Achieving baseline resolution requires a multi-faceted approach, focusing on enhancing the subtle differences between the two molecules.

Q3: Which chromatographic mode is best suited for this separation?

While several modes can be explored, Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography are the most promising starting points.

-

HILIC: This technique uses a polar stationary phase (e.g., amide, cyano, or bare silica) with a high organic content mobile phase. It is ideal for highly polar compounds like aminoglycosides, promoting retention through a partitioning mechanism into a water-enriched layer on the stationary phase surface.

-

Ion-Pair Reversed-Phase HPLC: This method utilizes a standard reversed-phase column (e.g., C18, C8) but adds an ion-pairing reagent (e.g., trifluoroacetic acid (TFA), heptafluorobutyric acid (HFBA)) to the mobile phase. The reagent forms a neutral complex with the positively charged analytes, increasing their hydrophobicity and enabling retention on the non-polar stationary phase.[5]

Q4: How can I improve detection sensitivity without a UV chromophore?

You must employ alternative detection methods or use derivatization.[4]

-

Evaporative Light Scattering Detector (ELSD): An excellent universal detector for non-volatile analytes. It is gradient-compatible and provides a response proportional to the mass of the analyte.[3]

-

Charged Aerosol Detector (CAD): Another universal detector that offers high sensitivity and a near-uniform response for non-volatile and semi-volatile compounds.

-

Mass Spectrometry (MS): Provides the highest sensitivity and selectivity, confirming the identity of each peak by its mass-to-charge ratio.[4]

-

Pre- or Post-Column Derivatization: Introducing a chromophore or fluorophore to the analytes allows for sensitive detection via UV or fluorescence detectors. Common derivatizing agents for amines include 9-fluorenylmethyl chloroformate (FMOC) or o-phthalaldehyde (OPA).[6]

Section 3: Troubleshooting Guide for Common Separation Issues

This section provides a systematic approach to resolving common problems encountered during method development.

Caption: Troubleshooting workflow for epimer separation.

Detailed Troubleshooting FAQs

Q5: My peaks are co-eluting or have very poor resolution (Rs < 1.0). What should I do first?

This is the most common issue. The goal is to amplify the small structural differences.

-

Causality: Insufficient differential interaction between the analytes and the stationary phase. The C-4 hydroxyl's orientation (axial vs. equatorial) is the key, and your system must be sensitive to it.

-

Solutions:

-

Modify the Mobile Phase:

-

For HILIC: Systematically decrease the polarity by reducing the aqueous component (e.g., from 15% to 10% aqueous). This increases retention and allows more time for differential interactions.

-

For Ion-Pair RP: Increase the concentration or hydrophobicity of the ion-pairing reagent (e.g., switch from 0.1% TFA to 0.1% HFBA). This can alter the shape and charge distribution of the analyte-reagent complex.

-

-

Adjust pH: The pH of the mobile phase affects the protonation state of the amino groups. A subtle change in pH can alter the hydrogen bonding capacity of the molecule, potentially influencing its interaction with the stationary phase.

-

Lower the Temperature: Reducing the column temperature can sometimes enhance resolution between isomers by increasing the stability of transient interactions.[7]

-

Q6: I'm seeing significant peak tailing. What is the cause and how can I fix it?

-

Causality: Peak tailing for these basic compounds is almost always due to secondary ionic interactions between the protonated amine groups on your analytes and deprotonated, acidic silanol groups (Si-O⁻) on the surface of silica-based columns.

-

Solutions:

-

Increase Mobile Phase Ionic Strength: Add a salt (e.g., 20-50 mM ammonium formate or acetate) to your mobile phase. The salt cations will compete with your analytes for the active silanol sites, effectively "masking" them and improving peak shape.

-

Use a Deactivated Column: Employ a modern, high-purity silica column that is robustly end-capped to minimize the number of accessible silanol groups.

-

Check for Column Contamination: Strongly retained basic compounds from previous injections can act as new active sites. Flush the column with a strong, acidic solvent.[8]

-

Q7: My retention times are drifting from one injection to the next. Why?

-

Causality: This is typically a sign of an unequilibrated system, which is a common issue in HILIC, or changes in the mobile phase composition.[9]

-

Solutions:

-

Increase Equilibration Time: HILIC columns require significantly longer equilibration times than reversed-phase columns. Ensure you are equilibrating with at least 10-15 column volumes of the initial mobile phase between gradient runs.

-

Prepare Fresh Mobile Phase: High organic content mobile phases can change composition due to evaporation of the more volatile component. Prepare fresh mobile phase daily.[9][10]

-

Check System Hardware: Verify that the pump is delivering the mobile phase accurately and that there are no leaks in the system.[8][11]

-

Section 4: Experimental Protocols & Data

Protocol: Ion-Pair Reversed-Phase HPLC with ELSD